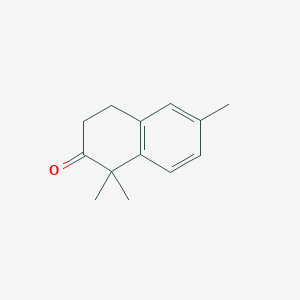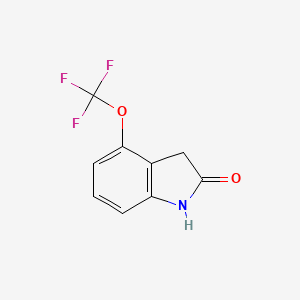
4-(Trifluoromethoxy)indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethoxy)indolin-2-one is a chemical compound that belongs to the indolin-2-one family. This compound is characterized by the presence of a trifluoromethoxy group attached to the indolin-2-one core structure. The trifluoromethoxy group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound. Indolin-2-one derivatives are widely studied due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of N-arylacrylamides under visible-light conditions catalyzed by Erythrosine B . Another approach involves the reaction of 3-chlorooxindoles with N-(o-chloromethyl)aryl amides through in situ generated aza-ortho-quinone methides .
Industrial Production Methods
Industrial production methods for 4-(Trifluoromethoxy)indolin-2-one are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethoxy)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-(Trifluoromethoxy)indolin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)indolin-2-one involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to various receptors and enzymes. For example, indolin-2-one derivatives have been shown to inhibit acetylcholine esterase, which is relevant in the treatment of neurodegenerative diseases . The compound’s effects on cellular pathways, such as the induction of mitophagy in cancer cells, have also been studied .
Comparison with Similar Compounds
Similar Compounds
Indolin-2-one: The parent compound without the trifluoromethoxy group.
5-(Trifluoromethoxy)indolin-2-one: A similar compound with the trifluoromethoxy group at a different position.
Oxoindolin-2-one derivatives: Compounds with various substituents on the indolin-2-one scaffold
Uniqueness
4-(Trifluoromethoxy)indolin-2-one is unique due to the specific positioning of the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity. The electron-withdrawing nature of the trifluoromethoxy group can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C9H6F3NO2 |
|---|---|
Molecular Weight |
217.14 g/mol |
IUPAC Name |
4-(trifluoromethoxy)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)15-7-3-1-2-6-5(7)4-8(14)13-6/h1-3H,4H2,(H,13,14) |
InChI Key |
JUUKWIWBQYMOQC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC=C2OC(F)(F)F)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


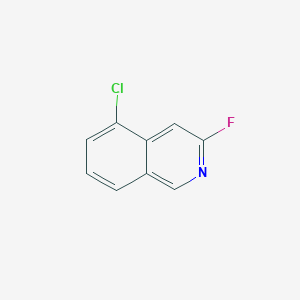
![1-(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)ethanone](/img/structure/B13677252.png)
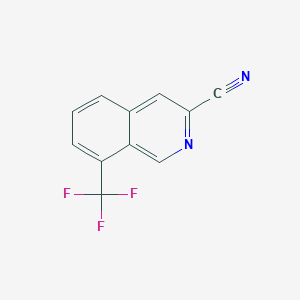
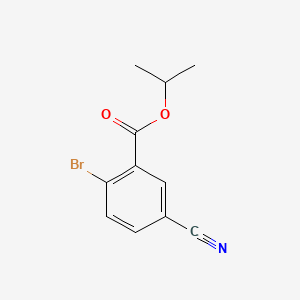
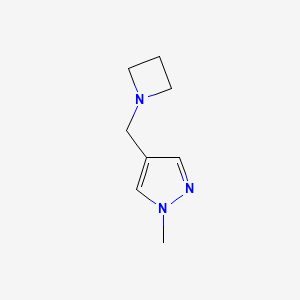
![8-Fluoro-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13677300.png)
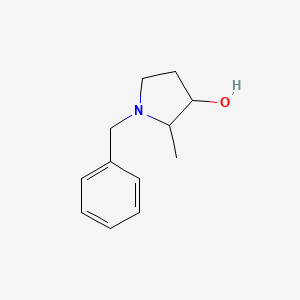
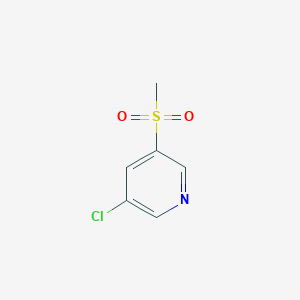
![1-(Furo[2,3-b]pyridin-4-yl)ethanone](/img/structure/B13677314.png)
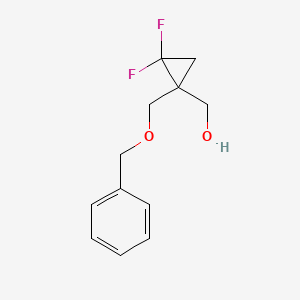
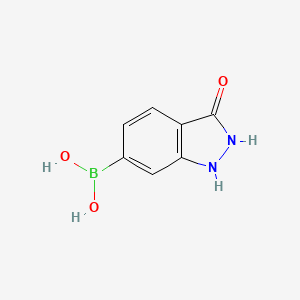
![[5-(Naphthalen-1-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13677324.png)

